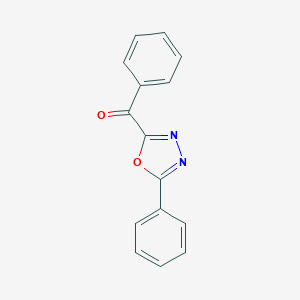
2-Benzoyl-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. BPO is known for its unique chemical and physical properties, which make it an ideal candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemische Und Physiologische Effekte
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has several advantages as a research molecule. It is relatively easy to synthesize and is readily available. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is also stable and has a long shelf life, making it an ideal candidate for long-term experiments. However, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. Another potential area of research is the development of new cancer therapies based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in these and other areas of scientific research.
Conclusion:
In conclusion, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is a versatile molecule that has a wide range of applications in various fields of scientific research. It is relatively easy to synthesize and has several advantageous properties that make it an ideal candidate for a variety of research applications. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in various fields of scientific research.
Synthesemethoden
2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of benzoyl hydrazine with phenylacetic acid in the presence of phosphorous oxychloride. Another method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of sodium hydroxide. The synthesis of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is relatively simple and can be achieved using readily available starting materials.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to possess significant antimicrobial and antitumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
19836-23-8 |
|---|---|
Produktname |
2-Benzoyl-5-phenyl-1,3,4-oxadiazole |
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
BQDNZODZBRVPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



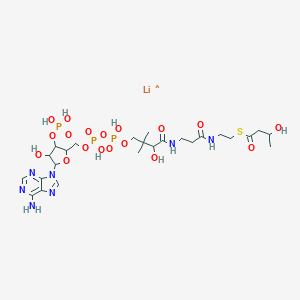


![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)

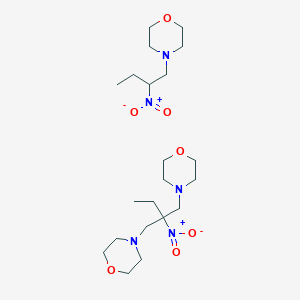
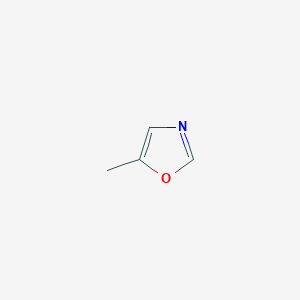
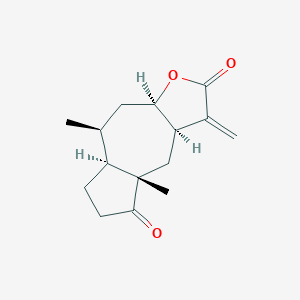


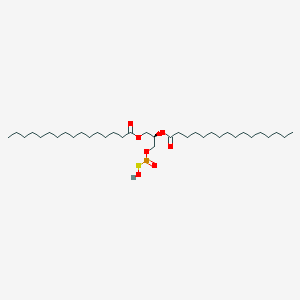

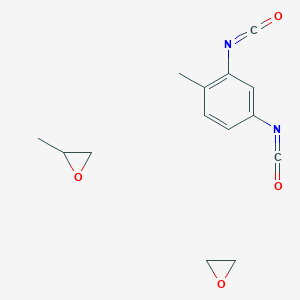
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)